molecular formula C13H12N4O2S B180017 ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate CAS No. 186340-03-4

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B180017
M. Wt: 288.33 g/mol
InChI Key: LIEMNSUQOUBJOG-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate” is a compound that incorporates a heterocyclic scaffold . It is a derivative of azo dyes, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .


Synthesis Analysis

The synthesis of such compounds often involves the incorporation of the heterocyclic moiety into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . For instance, a study reported the synthesis of novel substituted aniline-based heterocyclic dispersed azo dyes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of azo groups in the main skeleton structure . The compound is part of a group of colorant organic materials known as azo chromophores .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications. There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEMNSUQOUBJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350758
Record name ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

CAS RN

186340-03-4
Record name ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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